molecular formula C7H12N4 B3248672 5-(Aminomethyl)-2-ethylpyrimidin-4-amine CAS No. 1886-36-8

5-(Aminomethyl)-2-ethylpyrimidin-4-amine

Cat. No. B3248672
CAS RN: 1886-36-8
M. Wt: 152.2 g/mol
InChI Key: PYPKAWOQNRFELL-UHFFFAOYSA-N
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Description

“5-(Aminomethyl)-2-ethylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has an aminomethyl group attached to the 5-position and an ethyl group attached to the 2-position of the pyrimidine ring. The presence of these functional groups could potentially influence its reactivity and properties .


Molecular Structure Analysis

The molecular structure of “5-(Aminomethyl)-2-ethylpyrimidin-4-amine” would be based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The aminomethyl and ethyl groups attached to the ring could influence its geometry and electronic structure .


Chemical Reactions Analysis

The chemical reactivity of “5-(Aminomethyl)-2-ethylpyrimidin-4-amine” would likely be influenced by the aminomethyl and ethyl groups attached to the pyrimidine ring. These groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Aminomethyl)-2-ethylpyrimidin-4-amine” would be influenced by its molecular structure. The presence of the aminomethyl and ethyl groups could affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Future Directions

The future research directions for “5-(Aminomethyl)-2-ethylpyrimidin-4-amine” could involve exploring its potential uses in various fields, such as organic synthesis, medicinal chemistry, or materials science .

properties

IUPAC Name

5-(aminomethyl)-2-ethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-2-6-10-4-5(3-8)7(9)11-6/h4H,2-3,8H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPKAWOQNRFELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281496
Record name 4-Amino-2-ethyl-5-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-2-ethylpyrimidin-4-amine

CAS RN

1886-36-8
Record name 4-Amino-2-ethyl-5-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1886-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-ethyl-5-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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